N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide
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Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound that features an adamantane moiety, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and a suitable halogenating agent.
Coupling with Phenyl Group: The adamantane derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or other substituted derivatives.
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: The compound’s stability and rigidity make it a candidate for the development of advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and have similar structural features.
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring.
Sulfonylpiperidines: Compounds featuring a sulfonyl group attached to a piperidine ring.
Uniqueness
N-[4-(Adamantan-1-YL)phenyl]-1-phenylmethanesulfonylpiperidine-3-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of the adamantane moiety provides rigidity and stability, while the sulfonyl group enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C29H36N2O3S |
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Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-1-benzylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C29H36N2O3S/c32-28(25-7-4-12-31(19-25)35(33,34)20-21-5-2-1-3-6-21)30-27-10-8-26(9-11-27)29-16-22-13-23(17-29)15-24(14-22)18-29/h1-3,5-6,8-11,22-25H,4,7,12-20H2,(H,30,32) |
InChI Key |
RAXFIWGEBVEJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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